![molecular formula C8H12N2O B2745640 (4-Ethoxypyridin-2-yl)methanamine CAS No. 1248067-60-8](/img/structure/B2745640.png)
(4-Ethoxypyridin-2-yl)methanamine
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Overview
Description
Molecular Structure Analysis
The molecular formula of (4-Ethoxypyridin-2-yl)methanamine is C8H12N2O . It has a molecular weight of 152.194 . The structure includes a pyridine ring with an ethoxy group at the 4-position and a methanamine group attached to the 2-position .
Physical And Chemical Properties Analysis
The physical and chemical properties of (4-Ethoxypyridin-2-yl)methanamine include a density of 1.1±0.1 g/cm3 and a boiling point of 258.9±25.0 °C at 760 mmHg .
Scientific Research Applications
Synthesis of Diheteroarylketones
(4-Ethoxypyridin-2-yl)methanamine can be used in the synthesis of diheteroarylketones . Diheteroarylketones are important in medicinal chemistry due to their potential as protein kinase inhibitors .
Protein Kinase Inhibition
The compound can be used in the development of protein kinase inhibitors . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, and they play key roles in regulating cellular activities. Inhibitors of these enzymes can be used in the treatment of diseases such as cancer .
Synthesis of Pyrido[3,4-g]quinazolines
(4-Ethoxypyridin-2-yl)methanamine can be used in the synthesis of pyrido[3,4-g]quinazolines . These compounds have been identified as nanomolar Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) inhibitors .
Development of SIRT2 Inhibitors
The compound can be used in the development of SIRT2 inhibitors . SIRT2 is a member of the sirtuin family of proteins, which are involved in various cellular processes including aging, inflammation, metabolism, and stress resistance. Inhibitors of SIRT2 have potential applications in the treatment of cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .
Synthesis of N-(Pyridin-2-yl)amides
(4-Ethoxypyridin-2-yl)methanamine can be used in the synthesis of N-(Pyridin-2-yl)amides . These compounds have potential applications in medicinal chemistry .
Synthesis of 3-bromoimidazo[1,2-a]pyridines
The compound can also be used in the synthesis of 3-bromoimidazo[1,2-a]pyridines . These compounds are important in medicinal chemistry due to their potential biological activities .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as methenamine, are known to have antibacterial properties .
Biochemical Pathways
the malonic acid pathway, the shikimate pathway, the methyl erythritol phosphate (MEP) pathway and the mevalonic acid (MVA) pathway .
Result of Action
A study on similar compounds, such as n-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, showed that these compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Action Environment
It’s worth noting that environmental factors such as ph, temperature, and salinity can significantly impact the growth, metabolisms, and dechlorination activities of organic compounds .
properties
IUPAC Name |
(4-ethoxypyridin-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-11-8-3-4-10-7(5-8)6-9/h3-5H,2,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZHJNYBFICGNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxypyridin-2-yl)methanamine |
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